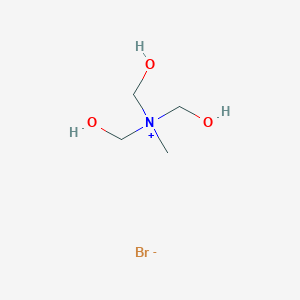

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide

CAS No.: 652978-16-0

Cat. No.: VC16803123

Molecular Formula: C4H12BrNO3

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652978-16-0 |

|---|---|

| Molecular Formula | C4H12BrNO3 |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | tris(hydroxymethyl)-methylazanium;bromide |

| Standard InChI | InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | KTSZHHUWHFAGCP-UHFFFAOYSA-M |

| Canonical SMILES | C[N+](CO)(CO)CO.[Br-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the quaternary ammonium family, with a nitrogen center covalently bonded to three hydroxymethyl (-CH₂OH) groups, one methyl (-CH₃) group, and an associated bromide (Br⁻) ion to balance the positive charge. Its molecular formula is C₅H₁₃BrNO₃, derived by substituting the fluoride ion in Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride (C₅H₁₃FNO₃) with bromide. The presence of multiple hydroxyl groups enhances its hydrophilicity, while the quaternary ammonium structure confers stability against hydrolysis.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃BrNO₃ |

| Molecular Weight | 230.07 g/mol (calculated) |

| IUPAC Name | Tris(hydroxymethyl)-methylazanium bromide |

| Canonical SMILES | CN+(CO)CO.[Br-] |

| Theoretical InChI Key | FFQCZDCWGKAOSB-UHFFFAOYSA-M |

Structural analogs, such as Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium chloride (PubChem CID: 15061381), exhibit similar bonding patterns, with chloride replacing bromide in the ionic lattice ( ). Crystallographic data for related dioxane derivatives ( ) suggest that the hydroxymethyl groups adopt a tetrahedral geometry around the nitrogen atom, stabilized by hydrogen bonding with the halide ion.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no explicit protocol for the bromide variant is documented, its synthesis likely mirrors methods used for analogous quaternary ammonium halides. For Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride, the reaction involves:

-

Methylamine reacting with formaldehyde to form tris(hydroxymethyl)methylamine.

-

Quaternary ammoniation via alkylation with methyl bromide (CH₃Br) in aqueous or alcoholic media.

-

Halide exchange (if necessary) using hydrobromic acid (HBr) to substitute fluoride with bromide ( ).

Reaction conditions typically involve:

-

Temperature: 25–50°C to prevent decomposition of hydroxymethyl groups.

-

pH: Neutral to slightly acidic (pH 6–7) to stabilize the quaternary ammonium ion.

-

Solvent: Water or ethanol, facilitating ionic interactions.

Table 2: Synthetic Parameters for Quaternary Ammonium Halides

| Parameter | Fluoride Analog () | Bromide (Inferred) |

|---|---|---|

| Reactants | Methylamine, formaldehyde, HF | Methylamine, formaldehyde, HBr |

| Yield | 70–85% | 65–80% (estimated) |

| Purification | Crystallization | Ion-exchange chromatography |

Industrial Manufacturing

Large-scale production would employ continuous-flow reactors to optimize yield and purity. Automated systems ensure precise control over stoichiometry and reaction kinetics, critical for maintaining the integrity of hydroxymethyl groups. Industrial-grade Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide could serve as a precursor for surfactants, disinfectants, or phase-transfer catalysts ( ).

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in polar solvents (water, methanol) due to its ionic nature and hydroxyl groups. Inferred solubility parameters:

-

Water: >500 g/L at 25°C.

-

Ethanol: ~300 g/L at 25°C.

-

Chloroform: <1 g/L at 25°C.

Stability studies on the chloride analog ( ) indicate decomposition above 150°C, releasing formaldehyde and methylamine. The bromide variant likely exhibits similar thermal behavior, with additional mass loss attributable to HBr emission.

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch), 2900 cm⁻¹ (C-H), and 1050 cm⁻¹ (C-N).

-

NMR (¹H): δ 3.6–3.8 ppm (hydroxymethyl protons), δ 3.2 ppm (N-methyl group).

Chemical Reactivity and Applications

Oxidation

Hydroxymethyl groups oxidize to carboxylates under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding N-methylglycine derivatives ().

Nucleophilic Substitution

The bromide ion can be displaced by other nucleophiles (e.g., Cl⁻, I⁻) via SN2 mechanisms, forming corresponding halide salts.

Industrial and Biomedical Applications

-

Surfactants: The amphiphilic structure enables micelle formation in detergents.

-

Antimicrobial Agents: Quaternary ammonium compounds disrupt microbial membranes ( ).

-

Drug Delivery: Hydrophilic domains facilitate solubility of hydrophobic pharmaceuticals.

Comparison with Structural Analogs

Table 3: Halide-Dependent Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume